

# Technical Monograph: 4-Bromo-4'-ethoxybenzophenone

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 4-Bromo-4'-ethoxybenzophenone

CAS No.: 351003-30-0

Cat. No.: B1275718

[Get Quote](#)

Structural Identity, Synthetic Protocols, and Pharmacophore Utility

## Structural Identification & Nomenclature

Precision in chemical nomenclature is the bedrock of reproducible science. While "**4-Bromo-4'-ethoxybenzophenone**" is the colloquial trade name used in cataloging, the IUPAC systematic name provides the definitive structural logic required for database integration and patent filings.

## The IUPAC Derivation

The systematic name is derived based on the Principal Functional Group Priority rules. The ketone functional group (

) takes precedence, designating the parent structure as methanone.

- Parent Structure: Methanone (a one-carbon ketone connected to two aryl groups).
- Substituents:
  - A phenyl ring substituted with bromine at position 4: (4-bromophenyl).[1][2][3][4][5]

- A phenyl ring substituted with an ethoxy group at position 4: (4-ethoxyphenyl).[3]
- Alphabetical Ordering: Substituents are listed alphabetically. Bromo precedes Ethoxy.[3]

Definitive IUPAC Name:

“

*(4-bromophenyl)(4-ethoxyphenyl)methanone*[3]

## Chemical Registry Data

Parameter	Technical Specification
CAS Registry Number	351003-30-0
Molecular Formula	
Molecular Weight	305.17 g/mol
SMILES	<chem>CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br</chem>
InChI Key	CTFATYIGPWOEMM-UHFFFAOYSA-N

## Synthetic Architecture

The synthesis of **4-Bromo-4'-ethoxybenzophenone** is a classic example of Regioselective Friedel-Crafts Acylation. As a Senior Application Scientist, I recommend this pathway over the oxidation of the corresponding alcohol due to higher atom economy and the avoidance of heavy metal oxidants.

## Reaction Mechanism & Logic

The reaction involves the acylation of phenetole (ethoxybenzene) with 4-bromobenzoyl chloride.

- Why Phenetole? The ethoxy group is a strong activating group (ortho/para director). The steric bulk of the ethoxy group, combined with the thermodynamics of the transition state, overwhelmingly favors substitution at the para position (4'), yielding the desired linear isomer with >95% regioselectivity.
- Lewis Acid Choice: Aluminum Chloride ( ) is the standard catalyst. It complexes with the acyl chloride to generate the electrophilic acylium ion.

## Validated Experimental Protocol

Note: This protocol assumes standard Schlenk line techniques under an inert nitrogen atmosphere.

Reagents:

- 4-Bromobenzoyl chloride (1.0 eq)
- Phenetole (1.05 eq)
- Aluminum Chloride ( , anhydrous, 1.1 eq)
- Dichloromethane (DCM, anhydrous)

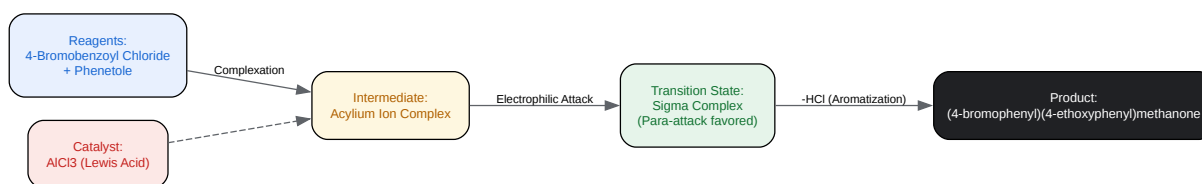
Step-by-Step Methodology:

- Catalyst Activation: In a flame-dried 3-neck flask, suspend in anhydrous DCM at 0°C.
- Electrophile Formation: Dropwise add 4-bromobenzoyl chloride dissolved in DCM. Stir for 15 minutes until the solution homogenizes, indicating acylium ion formation.
- Acylation: Add phenetole dropwise, maintaining the internal temperature below 5°C to prevent poly-acylation or dealkylation side reactions.

- Propagation: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 9:1).
- Quench & Workup: Pour the reaction mixture over crushed ice/HCl to hydrolyze the aluminum complex. Extract with DCM, wash with brine, and dry over .
- Purification: Recrystallize from Ethanol/Hexane to yield white crystalline needles ( ).

## Visualizing the Reaction Pathway

The following diagram illustrates the electrophilic aromatic substitution mechanism:



[Click to download full resolution via product page](#)

Figure 1: Friedel-Crafts Acylation mechanism favoring para-substitution due to the directing effect of the ethoxy group.

## Physicochemical Characterization

To validate the synthesis, the following spectral signatures must be confirmed. These values serve as quality control checkpoints.

Technique	Diagnostic Signal	Interpretation
FT-IR	(Strong)	Characteristic C=O stretching vibration of a diaryl ketone.
<sup>1</sup> H NMR	(q, 2H)	Quartet corresponding to the methylene protons ( ) of the ethoxy group.
<sup>1</sup> H NMR	(m, 8H)	Aromatic region showing two distinct AA'BB' systems, confirming para-substitution on both rings.
MS (ESI)	( )	Distinct 1:1 isotopic pattern characteristic of Bromine presence.

## Applications in Drug Discovery & Material Science

This compound is not merely an endpoint; it is a versatile "linchpin" scaffold.

### Medicinal Chemistry: The Diaryl Scaffold

The benzophenone moiety is a precursor to diarylmethanes, a pharmacophore found in SGLT2 inhibitors (e.g., Dapagliflozin analogs) used for treating Type 2 Diabetes.

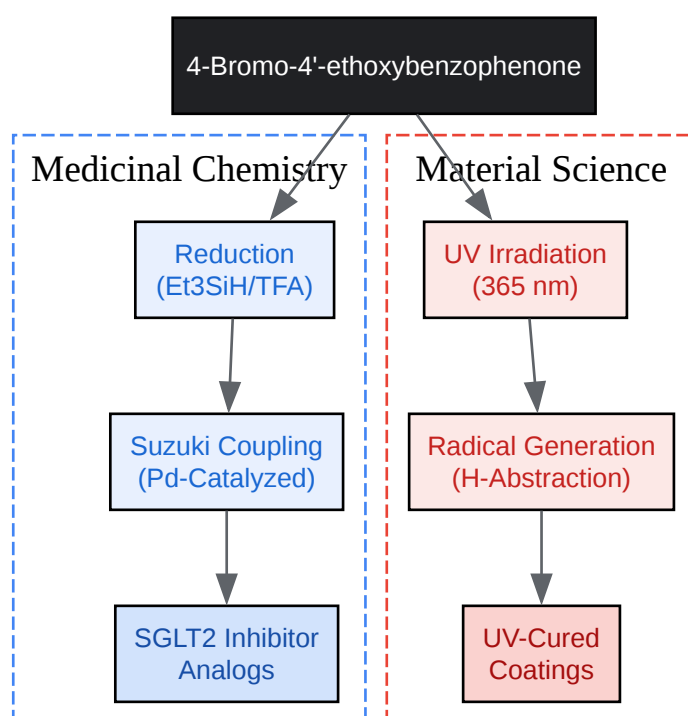
- Transformation: The ketone is reduced (via Wolff-Kishner or Silane reduction) to a methylene bridge.
- Utility: The 4-bromo position serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura) to attach sugars or heterocycles.

### Material Science: Photo-Initiation

Benzophenone derivatives are Type II photoinitiators.

- Mechanism: Upon UV irradiation, the carbonyl group transitions to an excited triplet state, abstracting hydrogen from a co-initiator (amine) to generate radicals that initiate polymerization in UV-curable coatings.
- Advantage: The ethoxy substituent shifts the absorption maximum ( ) toward the near-UV/visible region compared to unsubstituted benzophenone, improving curing efficiency in pigmented systems.

## Strategic Workflow Diagram



[Click to download full resolution via product page](#)

Figure 2: Divergent utility of the scaffold in pharmaceutical synthesis and polymer chemistry.

## Safety & Handling (MSDS Highlights)

- Hazard Classification: Irritant (Skin/Eye).
- Handling: Avoid dust formation. The compound is stable but light-sensitive (store in amber vials).

- Disposal: Halogenated organic waste streams. Do not incinerate without scrubbers due to HBr generation.

## References

- PubChem. (2025).[3] **4-Bromo-4'-ethoxybenzophenone** Compound Summary. National Library of Medicine. [[Link](#)]
- Google Patents. (2016). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (EP3063116A1). [6]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. (4-BROMOPHENYL)(PHENYL)METHANONE | CAS 90-90-4 [[matrix-fine-chemicals.com](https://matrix-fine-chemicals.com)]
- 2. (4-Bromophenyl)-[3-(4-methoxyphenyl)oxiran-2-yl]methanone | C16H13BrO3 | CID 14784201 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 3. 4-Bromo-4'-ethoxybenzophenone | C15H13BrO2 | CID 4075166 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 4. [chemsynthesis.com](https://chemsynthesis.com) [[chemsynthesis.com](https://chemsynthesis.com)]
- 5. Synthesis and structure of 4-bromo-2-chlorophenyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate featuring short halogen...oxygen contacts - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 6. EP3063116A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [[patents.google.com](https://patents.google.com)]
- To cite this document: BenchChem. [Technical Monograph: 4-Bromo-4'-ethoxybenzophenone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1275718/docs#technical-monograph-4-bromo-4-ethoxybenzophenone>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)